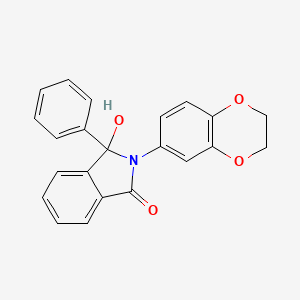![molecular formula C21H25NO6 B4200730 2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4200730.png)
2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid
Vue d'ensemble
Description
2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid (also known as TDM-1 or Kadcyla) is a drug used in the treatment of HER2-positive metastatic breast cancer. It is a conjugate of trastuzumab, a monoclonal antibody that targets HER2 receptors on cancer cells, and DM1, a cytotoxic agent that kills cancer cells. TDM-1 is an example of antibody-drug conjugates (ADCs), which are a promising class of anticancer agents.
Mécanisme D'action
TDM-1 works by binding to HER2 receptors on cancer cells and delivering DM1, which kills the cancer cells. The mc-vc-PAB linker is stable in the bloodstream but is cleaved by lysosomal enzymes in cancer cells, releasing DM1. The targeted delivery of DM1 by TDM-1 reduces the toxicity associated with traditional chemotherapy.
Biochemical and Physiological Effects:
TDM-1 has a unique mechanism of action that results in specific biochemical and physiological effects. TDM-1 binds to HER2 receptors on cancer cells, leading to receptor internalization and degradation. The delivery of DM1 by TDM-1 results in the inhibition of microtubule polymerization, which leads to cell cycle arrest and apoptosis. TDM-1 has a longer half-life than trastuzumab, which allows for less frequent dosing.
Avantages Et Limitations Des Expériences En Laboratoire
TDM-1 has several advantages for lab experiments. It is a well-characterized drug with a defined mechanism of action. TDM-1 can be used to study the efficacy of HER2-targeted therapies in preclinical models of HER2-positive cancers. However, TDM-1 is a complex molecule that requires specialized expertise for synthesis and characterization. The use of TDM-1 in lab experiments can be expensive and time-consuming.
Orientations Futures
There are several future directions for the development and use of TDM-1. One area of research is the optimization of the linker molecule to improve the stability and efficacy of ADCs. Another area of research is the investigation of TDM-1 in combination with other anticancer agents to improve treatment outcomes. TDM-1 is also being investigated in earlier stages of breast cancer, such as neoadjuvant and adjuvant settings. The use of TDM-1 in other HER2-positive cancers, such as gastric cancer and bladder cancer, is also an area of active research.
Applications De Recherche Scientifique
TDM-1 has been extensively studied in preclinical and clinical settings. In preclinical studies, TDM-1 has shown potent antitumor activity against HER2-positive breast cancer cells. In clinical trials, TDM-1 has demonstrated significant efficacy in patients with HER2-positive metastatic breast cancer who have previously received trastuzumab and a taxane. TDM-1 has also been investigated in other HER2-positive cancers, such as gastric cancer and bladder cancer.
Propriétés
IUPAC Name |
2-[[2-(2-tert-butylphenoxy)acetyl]amino]-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-21(2,3)14-8-6-7-9-16(14)28-12-19(23)22-15-11-18(27-5)17(26-4)10-13(15)20(24)25/h6-11H,12H2,1-5H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLCBTJSJRMJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4200649.png)
![ethyl 4-{[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4200654.png)
![1-benzyl-3-[hydroxy(phenyl)methyl]-4-phenyl-4-piperidinol](/img/structure/B4200659.png)
![4-[(2-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4200682.png)
![3-(3-bromophenyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4200685.png)
amino]-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4200687.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-3-nitrobenzamide](/img/structure/B4200701.png)
![2-[(4-bromobenzyl)thio]-N-(2,6-difluorophenyl)acetamide](/img/structure/B4200705.png)
![5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4200709.png)
![6-({[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4200718.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[(2-furylmethyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4200721.png)
![ethyl 2-{[({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4200726.png)

![2-{1-[4-oxo-3-(2-pyridinyl)-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4200748.png)